molecular formula C7H13ClO2S B2721956 3-Propylcyclobutane-1-sulfonyl chloride CAS No. 2375268-70-3

3-Propylcyclobutane-1-sulfonyl chloride

Cat. No. B2721956
CAS RN: 2375268-70-3
M. Wt: 196.69
InChI Key: GPYRQFVWLDOYRK-UHFFFAOYSA-N
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Description

3-Propylcyclobutane-1-sulfonyl chloride is a chemical compound used for pharmaceutical testing . It exhibits intriguing complexity due to its unique cyclic structure.


Synthesis Analysis

The synthesis of this compound involves the use of sulfonyl chlorides as reactive intermediates . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is one of the methods used .


Molecular Structure Analysis

The molecular structure of this compound is intriguing due to its unique cyclic structure.


Chemical Reactions Analysis

Sulfonyl chlorides, such as this compound, are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives . They undergo substitution reactions with various nucleophilic reagents .

Scientific Research Applications

Catalytic Decarboxylative Radical Sulfonylation

Sulfones, essential in pharmaceuticals and agrochemicals, are synthesized via radical C(sp3)-sulfonylation, a method demonstrating broad substrate scope and functional group compatibility. This approach enables late-stage modification of complex natural products and bioactive pharmaceuticals, illustrating the potential for creating anti-cancer drugs like bicalutamide through improved synthesis methods (Jiayan He et al., 2020).

Carbonic Anhydrase Inhibitors

Research on perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides has shown significant promise as intraocular pressure-lowering agents for glaucoma treatment. The synthesis techniques utilized sulfonyl chlorides, including perfluoroalkyl/arylsulfonyl chlorides, to create compounds with strong affinities toward carbonic anhydrase isozymes, paving the way for new antiglaucoma drugs (A. Scozzafava et al., 2000).

Reactions with S- and O-Nucleophiles

Studies on the reactions of sterically crowded cyclobutanethione derivatives with phosphorus pentachloride have led to the formation of sulfenyl chlorides, which undergo reactions with benzylsulfane and thiocamphor to produce unsymmetrical disulfanes. This research opens new avenues in the synthesis of sulfenylated compounds and their potential applications (M. Woźnicka et al., 2009).

Intermolecular [2 + 2] Photocycloaddition

The study of [2 + 2] photocycloaddition reactions of α,β-unsaturated sulfones with olefins has yielded 2-aryl-1-sulfonyl-substituted cyclobutanes. This catalyst-free reaction and its catalytic variants demonstrate wide applicability in synthesizing complex molecular structures, highlighting the role of sulfones in facilitating photoreactive transformations (Noah Jeremias et al., 2021).

Synthesis of Novel Thiazole, Pyridone, Pyrazole, and Chromene Derivatives

Research on sulfamoyl moieties led to the synthesis of new heterocyclic compounds with potential as antimicrobial agents. This work demonstrates the versatility of sulfonamide derivatives in creating bioactive molecules, offering new pathways for drug development (E. Darwish et al., 2014).

Mechanism of Action

The mechanism of action of 3-Propylcyclobutane-1-sulfonyl chloride involves its ability to undergo substitution reactions with various nucleophilic reagents .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Propylcyclobutane-1-sulfonyl chloride can be found online .

Future Directions

3-Propylcyclobutane-1-sulfonyl chloride has promising applications in scientific research . It can be used to introduce sulfonamide functionalities into MOF frameworks . This opens up new possibilities for the synthesis of MOFs with a reversed orientation of the sulfonamide functionality .

properties

IUPAC Name

3-propylcyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-2-3-6-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYRQFVWLDOYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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